4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine
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Overview
Description
4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine core with a piperidine and morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . Subsequent functionalization of the pyridine ring and coupling with piperidine and morpholine derivatives completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both piperidine and morpholine moieties, along with the imidazo[4,5-b]pyridine core, allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H23N5O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O2/c1-20-15-14(5-2-6-18-15)19-17(20)22-7-3-4-13(12-22)16(23)21-8-10-24-11-9-21/h2,5-6,13H,3-4,7-12H2,1H3 |
InChI Key |
HICWEGYLDFDVPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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